N-(4-ethylcyclohexyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylcyclohexyl)pyridine-4-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and an ethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylcyclohexyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 4-ethylcyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylcyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of N-(4-ethylcyclohexyl)pyridine-4-methanamine.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Chemistry: N-(4-ethylcyclohexyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel ligands and catalysts in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It is investigated for its interactions with various biological targets, including enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating certain medical conditions, such as inflammation and microbial infections .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(4-ethylcyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Isonicotinamide (pyridine-4-carboxamide): An isomer of nicotinamide with similar structural features but different biological activities.
Nicotinamide: A form of vitamin B3 with a carboxamide group in the 3-position of the pyridine ring.
Uniqueness: N-(4-ethylcyclohexyl)pyridine-4-carboxamide is unique due to the presence of the ethylcyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine carboxamides and contributes to its specific applications in various fields .
Properties
IUPAC Name |
N-(4-ethylcyclohexyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-3-5-13(6-4-11)16-14(17)12-7-9-15-10-8-12/h7-11,13H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBGPYBXYXUEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.